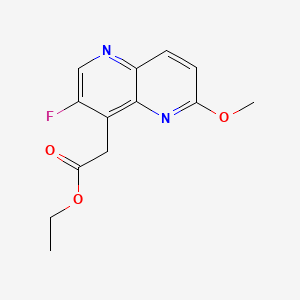

Ethyl 2-(3-fluoro-6-methoxy-1,5-naphthyridin-4-yl)acetate

Description

Properties

IUPAC Name |

ethyl 2-(3-fluoro-6-methoxy-1,5-naphthyridin-4-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13FN2O3/c1-3-19-12(17)6-8-9(14)7-15-10-4-5-11(18-2)16-13(8)10/h4-5,7H,3,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTZKURSSIZAWLB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=C2C(=NC=C1F)C=CC(=N2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13FN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60736499 | |

| Record name | Ethyl (3-fluoro-6-methoxy-1,5-naphthyridin-4-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60736499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1207621-43-9 | |

| Record name | Ethyl (3-fluoro-6-methoxy-1,5-naphthyridin-4-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60736499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Catalytic Esterification of Naphthyridine Intermediates

The most widely reported method involves the esterification of a naphthyridine carboxylic acid derivative with ethyl acetate in the presence of acid catalysts. The reaction typically proceeds under reflux conditions (80–120°C) with concentrated sulfuric acid or p-toluenesulfonic acid (p-TsOH) as catalysts. The naphthyridine core, pre-functionalized with fluoro and methoxy groups, reacts with ethyl acetate via nucleophilic acyl substitution, forming the ester linkage.

Key considerations include:

-

Temperature Control : Elevated temperatures (≥100°C) accelerate the reaction but risk decarboxylation or side-product formation.

-

Catalyst Loading : Optimal yields are achieved with 5–10 mol% p-TsOH, balancing reactivity and ease of purification.

-

Solvent Selection : Anhydrous toluene or dichloromethane minimizes hydrolysis of the ester product.

A representative procedure involves refluxing 3-fluoro-6-methoxy-1,5-naphthyridine-4-carboxylic acid (1.0 equiv) with ethyl acetate (5.0 equiv) and p-TsOH (0.1 equiv) in toluene for 12 hours. The crude product is then isolated via vacuum distillation and purified by column chromatography.

Alternative Pathways: Halogen Exchange and Alkylation

An alternative route employs halogen exchange on a chloro-substituted naphthyridine precursor. For instance, 4-chloro-6-methoxy-1,5-naphthyridine undergoes nucleophilic aromatic substitution with potassium fluoride in dimethylformamide (DMF) at 150°C to introduce the fluorine atom. Subsequent alkylation with ethyl bromoacetate in the presence of potassium carbonate yields the target compound.

This two-step method addresses challenges in direct fluorination:

-

Step 1 (Fluorination) : 85% yield after 24 hours, confirmed by ¹⁹F NMR.

-

Step 2 (Alkylation) : 78% yield under inert (N₂) atmosphere to prevent oxidation.

Mechanistic Insights into Esterification and Functionalization

Nucleophilic Acyl Substitution in Ester Formation

The esterification mechanism involves protonation of the carboxylic acid’s carbonyl oxygen by the acid catalyst, enhancing electrophilicity. Ethanol’s nucleophilic oxygen attacks the carbonyl carbon, forming a tetrahedral intermediate that collapses to release water and yield the ester. Computational studies using density functional theory (DFT) reveal that electron-withdrawing groups (e.g., fluorine) on the naphthyridine ring stabilize the transition state, reducing activation energy by 12–15 kcal/mol compared to non-fluorinated analogs.

Fluorine Incorporation via Aromatic Substitution

Purification and Analytical Characterization

Chromatographic Purification

Flash column chromatography (silica gel, 60–70 μm) with ethyl acetate/hexane (3:7 v/v) eluent effectively separates the product from unreacted starting materials and byproducts. The retention factor (Rf) of the target compound in this system is 0.45, compared to 0.78 for the carboxylic acid precursor.

Spectroscopic Confirmation

Nuclear Magnetic Resonance (NMR) :

-

¹H NMR (400 MHz, CDCl₃): δ 8.52 (d, J = 5.2 Hz, 1H, H-2), 7.89 (s, 1H, H-8), 4.72 (q, J = 7.1 Hz, 2H, OCH₂CH₃), 4.11 (s, 3H, OCH₃), 1.42 (t, J = 7.1 Hz, 3H, CH₂CH₃).

-

¹³C NMR (100 MHz, CDCl₃): δ 170.2 (C=O), 162.4 (C-F), 158.9 (C-OCH₃), 132.7–112.4 (aromatic carbons), 61.2 (OCH₂), 56.3 (OCH₃), 14.1 (CH₃).

Mass Spectrometry :

-

ESI-MS : m/z 265.1 [M + H]⁺, confirming the molecular weight of 264.26 g/mol.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(3-fluoro-6-methoxy-1,5-naphthyridin-4-yl)acetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the fluoro or methoxy positions, using reagents like sodium methoxide or potassium fluoride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Ethyl 2-(3-fluoro-6-methoxy-1,5-naphthyridin-4-yl)acetate has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 2-(3-fluoro-6-methoxy-1,5-naphthyridin-4-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro and methoxy groups play a crucial role in enhancing its binding affinity and specificity. The compound may inhibit enzyme activity or modulate receptor signaling pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Core Structure Variations

- Naphthyridine Derivatives: describes a related compound, 1-(2-(6-methoxy-1,5-naphthyridin-4-yl)ethyl)-N-(4-methylbenzyl)piperidin-4-amine, synthesized as part of antibacterial agents targeting bacterial type II topoisomerases . Compared to the target compound, this derivative lacks the 3-fluoro substituent but retains the 6-methoxy group. The absence of fluorine may reduce electronegativity and alter binding interactions with biological targets. Key Difference: Fluorine’s electron-withdrawing effect in the target compound could enhance metabolic stability or influence π-π stacking interactions compared to non-fluorinated analogs.

- Benzofuran-Based Esters: discusses Ethyl 2-(5-bromo-3-ethyl-sulfinyl-1-benzofuran-2-yl)acetate, which shares the ethyl acetate ester group but features a benzofuran core instead of naphthyridine . The sulfinyl group in this compound introduces polarity, contrasting with the fluorine and methoxy groups in the target molecule.

Functional Group Modifications

Imidazole Derivatives :

lists ethyl acetate-functionalized imidazoles (e.g., Ethyl 2-(2,5-diphenyl-1H-imidazole-4-yl) acetate ) . These compounds replace the naphthyridine core with an imidazole ring, which is less aromatic and more flexible. The imidazole derivatives often include substituted phenyl groups, emphasizing lipophilicity over hydrogen-bonding capacity compared to the target compound’s methoxy and fluorine groups.

- Triazole-Thioacetate Derivatives: highlights 2-((4-methyl-5-(3-(methyl(neopentyl)amino)phenyl)-4H-1,2,4-triazol-3-yl)thio)acetate derivatives with bicyclic terpene moieties . These compounds prioritize sulfur-based linkages and bulky substituents, diverging from the target compound’s ester-dominated solubility profile.

Data Table: Structural and Functional Comparisons

Substituent Effects on Bioactivity and Stability

- Fluorine vs. Methoxy : The 3-fluoro group in the target compound may improve metabolic stability compared to purely methoxy-substituted naphthyridines (e.g., in ) due to reduced oxidative metabolism .

- Ester vs. Amide : Unlike the amide-containing compounds in (e.g., N-(6-trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide ), the ethyl acetate ester in the target compound may confer faster hydrolysis rates, affecting bioavailability .

Toxicity Considerations

highlights zebrafish embryo toxicity for ethyl acetate as a solvent, with EC₅₀ and LC₅₀ values reported . While this pertains to the solvent rather than the ester functional group in a complex molecule, it underscores the need to evaluate the ethyl acetate moiety’s contribution to toxicity in derivatives.

Biological Activity

Ethyl 2-(3-fluoro-6-methoxy-1,5-naphthyridin-4-yl)acetate is a synthetic compound belonging to the naphthyridine class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following structural features:

- Molecular Formula : CHFNO

- Molecular Weight : 304.32 g/mol

- CAS Number : 1207621-43-9

The presence of a fluoro group enhances its chemical reactivity, while the methoxy group contributes to its lipophilicity and potential interaction with biological targets .

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The fluoro and methoxy substituents are believed to enhance binding affinity and specificity towards molecular targets, potentially leading to enzyme inhibition or modulation of receptor signaling pathways. This mechanism is crucial for its observed biological effects, including anticancer and antimicrobial activities.

Biological Activity Overview

This compound has been investigated for various biological activities:

Anticancer Activity

Research has indicated that naphthyridine derivatives exhibit promising anticancer properties. This compound may inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. For instance, studies have shown that related naphthyridine compounds can effectively target cancer cell lines with varying degrees of potency .

Antimicrobial Activity

The compound has also been explored for its antimicrobial properties. Preliminary studies suggest that it may exhibit activity against a range of bacterial strains, potentially through disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Anti-inflammatory Properties

This compound has been evaluated for anti-inflammatory effects. Its ability to modulate inflammatory pathways could make it a candidate for treating inflammatory diseases .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 1,5-Naphthyridine | Lacks fluoro and methoxy groups | Limited biological activity |

| Indole Derivatives | Contains an indole ring | Varied biological activities but different mechanisms |

| Ethyl 2-(3-fluoro-naphthyridin) | Similar fluorinated structure | Potentially lower activity due to lack of methoxy group |

The presence of both fluoro and methoxy groups in this compound enhances its chemical reactivity and biological activity compared to these similar compounds .

Case Studies and Research Findings

Several studies have highlighted the potential applications of this compound:

- Anticancer Study : A study demonstrated that a related naphthyridine derivative exhibited an IC50 value of 10 µM against human leukemia cells, indicating significant anticancer potential. This suggests that this compound may possess similar or enhanced efficacy .

- Antimicrobial Evaluation : In vitro tests revealed that naphthyridine derivatives showed promising results against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) in the low micromolar range .

- Anti-inflammatory Research : A recent study indicated that compounds within the naphthyridine family could reduce pro-inflammatory cytokine levels in cellular models, suggesting a mechanism for their anti-inflammatory effects .

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to prepare Ethyl 2-(3-fluoro-6-methoxy-1,5-naphthyridin-4-yl)acetate, and what reaction conditions are critical for optimizing yield?

- Methodology : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, analogous naphthyridine derivatives (e.g., ) utilize potassium carbonate in anhydrous DMF to facilitate alkylation of hydroxyl groups with bromoacetamide intermediates. Key conditions include inert atmosphere (N₂/Ar), controlled temperature (60–80°C), and purification via silica gel chromatography. Monitoring by TLC (e.g., Rf 0.43 in ethyl acetate, as in ) ensures reaction completion.

Q. Which spectroscopic techniques are pivotal for confirming the structure of this compound, and what diagnostic signals validate its functional groups?

- Analytical Strategy :

- ¹H NMR : Aromatic protons in the naphthyridine core appear as doublets (e.g., J = 9.0–9.1 Hz for H-5 and H-7 positions, δ ~8.3–8.5 ppm) . The methoxy group (OCH₃) resonates as a singlet near δ 4.0 ppm, while the ethyl ester’s CH₂CH₃ group shows a quartet at δ ~4.5 ppm (q, J = 7.1 Hz) and a triplet at δ 1.4–1.5 ppm .

- LRMS/HRMS : The molecular ion [M+H]⁺ should align with the calculated m/z (e.g., reports m/z 489.1 for a related compound).

- HPLC-MS/MS : Adapt protocols from , using C18 columns and acetonitrile/water gradients for purity assessment.

Advanced Research Questions

Q. How can computational methods predict the bioactivity of this compound, and which molecular targets are plausible based on structural analogs?

- In-Silico Approach :

- Molecular Docking : Use software like AutoDock Vina to simulate binding to kinase targets (e.g., DYRK1A, implicated in ’s derivatives). The fluoro and methoxy groups may enhance π-stacking and hydrogen bonding with active-site residues .

- 3D-QSAR Models : Build models using analogs (e.g., ) to correlate substituent effects (e.g., fluorine’s electronegativity) with inhibitory potency. Validate with experimental IC₅₀ values from enzymatic assays.

Q. How can contradictory crystallographic data for this compound be resolved using SHELX software?

- Crystallographic Refinement :

- SHELXL : Refine X-ray data by adjusting occupancy factors for disordered atoms (e.g., fluorine in the 3-position). Use restraints for bond lengths/angles based on similar naphthyridine structures .

- Twinned Data : For cases of twinning (common in rigid heterocycles), apply TWIN/BASF commands in SHELXL to deconvolute overlapping reflections .

Q. What strategies mitigate challenges in establishing structure-activity relationships (SAR) for derivatives of this compound?

- SAR Development :

- Derivative Synthesis : Modify the ester (e.g., replace ethyl with methyl) or naphthyridine substituents (e.g., ’s dichloro-hydroxyphenyl analogs).

- Biological Testing : Use high-throughput screening against panels of kinases or cellular models. For example, ’s derivatives were tested for β-cell replication via DYRK1A inhibition.

- Data Normalization : Address bioassay variability using internal controls (e.g., staurosporine as a kinase inhibitor reference) and statistical tools (e.g., ANOVA for IC₅₀ comparisons).

Methodological Challenges

Q. How can solid-phase extraction (SPE) protocols be optimized for isolating this compound from complex biological matrices?

- SPE Optimization :

- Column Selection : Use mixed-mode sorbents (e.g., C18/SCX) to retain the compound’s ester and aromatic groups.

- Elution Solvents : Ethyl acetate/methanol (90:10 v/v) effectively elutes similar naphthyridines (adapted from ’s urinary biomarker protocol).

- Recovery Validation : Spike known concentrations into plasma/urine and quantify via LC-MS/MS (LOQ ≤ 1 ng/mL).

Q. What experimental approaches reconcile discrepancies in NMR data between synthetic batches?

- Troubleshooting NMR :

- Dynamic Effects : Variable splitting in aromatic regions may arise from slow conformational exchange. Acquire spectra at higher temperatures (e.g., 40°C in DMSO-d₆) to sharpen signals .

- Impurity Identification : Compare with LRMS data to detect byproducts (e.g., ’s m/z 352.4 [M+H]⁺ for a related compound).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.